

# PY159: A Novel Myeloid-Targeting Agent in Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-159*

Cat. No.: *B3026383*

[Get Quote](#)

A comprehensive comparison of PY159 with other myeloid-targeting agents, focusing on efficacy, mechanism of action, and experimental data.

## Introduction

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. Among the immune cell populations, myeloid cells play a pivotal role in dictating the antitumor immune response. While some myeloid cells can promote tumor immunity, others, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), are often co-opted by the tumor to create an immunosuppressive shield, hindering the efficacy of immunotherapies. PY159 is an investigational monoclonal antibody designed to reprogram these immunosuppressive myeloid cells and reinvigorate the antitumor immune response. This guide provides a detailed comparison of PY159 with other myeloid-targeting agents in development and clinical use, supported by available preclinical and clinical data.

## PY159: A TREM1 Agonist

PY159 is a humanized agonistic monoclonal antibody that targets the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).<sup>[1]</sup> TREM1 is a receptor expressed on various myeloid cells, including neutrophils, monocytes, and macrophages.<sup>[1]</sup> In the TME, TREM1 is found on immunosuppressive cells like TAMs and MDSCs. By binding to and activating TREM1, PY159 aims to repolarize these cells from an immunosuppressive to a pro-inflammatory state, thereby enhancing the antitumor immune response.<sup>[2][3]</sup>

## Mechanism of Action of PY159

The binding of PY159 to TREM1 is designed to initiate a signaling cascade that leads to the activation of myeloid cells. This activation is characterized by the increased production of pro-inflammatory cytokines and chemokines, enhanced antigen presentation, and a shift towards a more anti-tumoral phenotype. This "reprogramming" of the myeloid compartment within the TME is intended to create a more favorable environment for T-cell-mediated tumor cell killing.

[Click to download full resolution via product page](#)**Figure 1:** PY159 Signaling Pathway.

## Comparison with Other Myeloid-Targeting Agents

The field of myeloid-targeting cancer therapies is rapidly evolving, with several distinct mechanistic classes of agents under investigation. Here, we compare PY159 to key examples from these classes.

| Target    | Class of Agent | Example Drug(s)           | Mechanism of Action                                                                                                                                                                 |
|-----------|----------------|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| TREM1     | Agonist        | PY159                     | Activates TREM1 on myeloid cells to promote a pro-inflammatory phenotype.                                                                                                           |
| CSF-1R    | Inhibitor      | Emactuzumab, Pexidartinib | Blocks the signaling of Colony-Stimulating Factor 1 (CSF-1), which is crucial for the survival and differentiation of macrophages. This leads to a reduction in the number of TAMs. |
| AXL       | Inhibitor      | Bemcentinib               | Inhibits the AXL receptor tyrosine kinase, which is involved in tumor cell survival, metastasis, and the regulation of the innate immune response.                                  |
| CCL2/CCR2 | Inhibitor      | (Various in development)  | Blocks the CCL2-CCR2 chemokine signaling axis, which is critical for the recruitment of monocytes and macrophages to the tumor site.                                                |
| IDO1      | Inhibitor      | Navoximod, Epacadostat    | Inhibits the enzyme Indoleamine 2,3-dioxygenase 1, which                                                                                                                            |

|       |            |                            |                                                                                                                                                             |
|-------|------------|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
|       |            |                            | is involved in tryptophan metabolism and the creation of an immunosuppressive microenvironment.                                                             |
| CXCR4 | Antagonist | Motixafortide, Mavorixafor | Blocks the CXCR4 receptor, which is involved in the trafficking and homing of immune cells and has been implicated in tumor metastasis.                     |
| SHIP1 | Agonist    | AQX-1125                   | Activates the SH2-containing inositol-5'-phosphatase 1, which acts as a negative regulator of the pro-inflammatory PI3K signaling pathway in myeloid cells. |

## Efficacy Data: A Comparative Overview

Direct head-to-head clinical trials comparing these agents are largely unavailable. Therefore, this section summarizes key efficacy data from separate clinical trials to provide a comparative perspective.

| Drug (Trial)                            | Target | Cancer Type(s)                       | Key Efficacy Results                                                                                                                                                                                                                                                                                                                                    |
|-----------------------------------------|--------|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| PY159<br>(NCT04682431)                  | TREM1  | Advanced Solid Tumors                | In a Phase 1a/1b study, as a single agent and in combination with pembrolizumab, PY159 showed 2 partial responses and stable disease in 9 out of 37 evaluable patients. <a href="#">[4]</a> In platinum-resistant ovarian cancer, the best response was stable disease in 50% of patients (8/16), with a median PFS of 2.76 months. <a href="#">[5]</a> |
| Emactuzumab<br>(NCT01494688)            | CSF-1R | Tenosynovial Giant Cell Tumor (TGCT) | In a Phase 1 study, the overall response rate (ORR) was 71% in patients with diffuse-type TGCT. <a href="#">[6]</a>                                                                                                                                                                                                                                     |
| Pexidartinib<br>(ENLIVEN - NCT02371369) | CSF-1R | Tenosynovial Giant Cell Tumor (TGCT) | In a Phase 3 trial, the ORR at week 25 was 39% compared to 0% for placebo. <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>                                                                                                                                                                                                                  |
| Bemcentinib<br>(BDBC008 - NCT03184571)  | AXL    | Non-Small Cell Lung Cancer (NSCLC)   | In a Phase 2 study in combination with pembrolizumab, the ORR in AXL-positive patients was 33%, compared to 7% in                                                                                                                                                                                                                                       |

|                                          |       |                                             |                                                                                                                                                                                       |
|------------------------------------------|-------|---------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                                          |       |                                             | AXL-negative patients. <a href="#">[10]</a>                                                                                                                                           |
| Navoximod<br>(NCT02048709)               | IDO1  | Advanced Solid Tumors                       | In a Phase 1a study, 36% of evaluable patients had stable disease. <a href="#">[11]</a>                                                                                               |
| Motixafortide<br>(GENESIS - NCT03246529) | CXCR4 | Multiple Myeloma (Stem Cell Mobilization)   | In a Phase 3 trial for hematopoietic stem cell mobilization, 92.5% of patients in the motixafortide arm met the primary endpoint versus 26.2% in the placebo arm. <a href="#">[2]</a> |
| AQX-1125<br>(LEADERSHIP 301)             | SHIP1 | Interstitial Cystitis/Bladder Pain Syndrome | Development for this indication was halted due to the Phase 3 trial failing to meet its primary endpoint. <a href="#">[12]</a> Oncology data is limited to preclinical studies.       |

## Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in key studies for PY159 and its comparators.

## PY159: Preclinical and Clinical Evaluation

- Preclinical Syngeneic Mouse Models: To evaluate the *in vivo* efficacy of PY159, syngeneic mouse tumor models are utilized. This typically involves the subcutaneous implantation of murine cancer cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) into

immunocompetent mice of the same genetic background (e.g., BALB/c or C57BL/6).[13] Tumor growth is monitored over time, and the effects of PY159 treatment (administered intraperitoneally or intravenously) on tumor volume and survival are assessed. Immune cell populations within the tumor and secondary lymphoid organs are analyzed by flow cytometry to understand the mechanism of action.[14]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. The ASCO Post [ascopost.com]
- 9. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]

- 11. researchgate.net [researchgate.net]
- 12. SITC 2021 [sitc.sitcancer.org]
- 13. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 14. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PY159: A Novel Myeloid-Targeting Agent in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3026383#py159-efficacy-compared-to-other-myeloid-targeting-agents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)